molecular formula C13H18O2Te B14314081 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane CAS No. 113345-04-3

2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane

Cat. No.: B14314081
CAS No.: 113345-04-3
M. Wt: 333.9 g/mol
InChI Key: NSEHQJRDOSPUOL-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 4-methoxyphenyl group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane typically involves the reaction of 4-methoxyphenyltellurium trichloride with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the formation of the tellurium-carbon bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane can undergo various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced back to its lower oxidation state using reducing agents such as sodium borohydride.

    Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

    Oxidation: Formation of tellurium dioxide or other higher oxidation state tellurium compounds.

    Reduction: Regeneration of the original tellurium compound.

    Substitution: Formation of new organotellurium compounds with different functional groups.

Scientific Research Applications

2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with nucleophilic centers in biological molecules, leading to potential biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is believed to play a significant role in its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl telluride: Similar structure but lacks the oxane ring.

    Diphenyl telluride: Contains two phenyl groups bonded to tellurium.

    Tellurium dioxide: An inorganic tellurium compound with different chemical properties.

Uniqueness

2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane is unique due to the presence of both the 4-methoxyphenyl group and the oxane ring, which confer distinct chemical and physical properties

Properties

CAS No.

113345-04-3

Molecular Formula

C13H18O2Te

Molecular Weight

333.9 g/mol

IUPAC Name

2-[(4-methoxyphenyl)tellanylmethyl]oxane

InChI

InChI=1S/C13H18O2Te/c1-14-11-5-7-13(8-6-11)16-10-12-4-2-3-9-15-12/h5-8,12H,2-4,9-10H2,1H3

InChI Key

NSEHQJRDOSPUOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Te]CC2CCCCO2

Origin of Product

United States

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